(3-Acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate (3-Acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 861652-39-3
VCID: VC0356693
InChI: InChI=1S/C21H20N2O7/c1-12(24)20-18(22-17-6-5-14(27-2)10-19(17)23(20)26)11-30-21(25)13-7-15(28-3)9-16(8-13)29-4/h5-10H,11H2,1-4H3
SMILES: CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC(=C3)OC)OC)[O-]
Molecular Formula: C21H20N2O7
Molecular Weight: 412.4g/mol

(3-Acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate

CAS No.: 861652-39-3

Main Products

VCID: VC0356693

Molecular Formula: C21H20N2O7

Molecular Weight: 412.4g/mol

(3-Acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate - 861652-39-3

CAS No. 861652-39-3
Product Name (3-Acetyl-6-methoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate
Molecular Formula C21H20N2O7
Molecular Weight 412.4g/mol
IUPAC Name (3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,5-dimethoxybenzoate
Standard InChI InChI=1S/C21H20N2O7/c1-12(24)20-18(22-17-6-5-14(27-2)10-19(17)23(20)26)11-30-21(25)13-7-15(28-3)9-16(8-13)29-4/h5-10H,11H2,1-4H3
Standard InChIKey FQATZLUAZKXJQS-UHFFFAOYSA-N
SMILES CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC(=C3)OC)OC)[O-]
Canonical SMILES CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC(=C3)OC)OC)[O-]
PubChem Compound 3401156
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator